3,5-Bis(methylsulfonyl)benzonitrile
Overview
Description
3,5-Bis(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C9H9NO4S2 and a molecular weight of 259.31 g/mol . It is characterized by the presence of two methylsulfonyl groups attached to a benzonitrile core. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 3,5-Bis(methylsulfonyl)benzonitrile typically involves the sulfonation of benzonitrile derivatives. One common method includes the reaction of 3,5-dibromobenzonitrile with dimethyl sulfoxide (DMSO) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out under reflux conditions, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
3,5-Bis(methylsulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
3,5-Bis(methylsulfonyl)benzonitrile is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 3,5-Bis(methylsulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methylsulfonyl groups enhances its reactivity, allowing it to participate in various biochemical reactions. These interactions can modulate enzyme activity or signal transduction pathways, leading to specific biological effects .
Comparison with Similar Compounds
3,5-Bis(methylsulfonyl)benzonitrile can be compared with other sulfonyl-containing benzonitriles, such as:
3,5-Bis(trifluoromethylsulfonyl)benzonitrile: This compound has trifluoromethylsulfonyl groups instead of methylsulfonyl groups, which can significantly alter its chemical reactivity and applications.
3,5-Bis(ethylsulfonyl)benzonitrile: The presence of ethylsulfonyl groups can affect the compound’s solubility and reactivity compared to the methylsulfonyl derivative
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3,5-bis(methylsulfonyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S2/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFPKGRAQZGUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C#N)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294169 | |
Record name | 3,5-Bis(methylsulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849924-84-1 | |
Record name | 3,5-Bis(methylsulfonyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849924-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(methylsulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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